2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a synthetic triazoloquinazoline derivative characterized by a sulfur-linked acetamide moiety substituted with a furfurylmethyl group. The core structure includes a triazoloquinazoline scaffold with methoxy groups at positions 8 and 9 and a phenyl group at position 2.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-31-19-11-17-18(12-20(19)32-2)26-24(34-14-21(30)25-13-16-9-6-10-33-16)29-23(17)27-22(28-29)15-7-4-3-5-8-15/h3-12H,13-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBYLQPRRXPGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazoloquinazoline Core
The triazoloquinazoline scaffold forms the foundation of the target compound. A widely adopted method involves cyclization of 2-phenyl-4H-3,1-benzoxazin-4-one derivatives. In this process, 2-phenyl-4H-3,1-benzoxazin-4-one reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide intermediate. Subsequent cyclization with triethyl orthoformate at 80–100°C for 6–8 hours generates the triazoloquinazoline core.
Key Reaction Conditions :
- Hydrazine reaction : Ethanol solvent, reflux (78°C), 4 hours
- Cyclization : Triethyl orthoformate, anhydrous conditions, 80–100°C
Modifications to the core structure, such as introducing 8,9-dimethoxy groups, are achieved by starting with appropriately substituted benzoxazinone precursors. For example, 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one can be synthesized via nitration and reduction of dimethoxy-substituted benzaldehyde derivatives before cyclization.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge at position 5 of the triazoloquinazoline core is introduced via nucleophilic substitution. The core is treated with thiourea in the presence of sodium hydroxide (2–3 equiv) in dimethylformamide (DMF) at 60–70°C for 4–6 hours. This step replaces a leaving group (commonly chloro or bromo) at position 5 with a thiolate intermediate, which is subsequently protonated to yield the sulfanyl derivative.
Optimization Insight :
- Excess thiourea (1.5–2.0 equiv) improves yields to 75–85%
- DMF enhances solubility of the triazoloquinazoline core compared to ethanol or THF
Formation of the Acetamide Moiety
The N-[(furan-2-yl)methyl]acetamide side chain is synthesized independently and coupled to the sulfanyl-functionalized core. A two-step process is employed:
- Acylation of Furan-2-ylmethylamine :
Furan-2-ylmethylamine reacts with ethyl bromoacetate in dichloromethane (DCM) under basic conditions (triethylamine, 1.2 equiv) at 0–5°C to form ethyl [(furan-2-yl)methyl]aminoacetate. - Hydrolysis to Acetamide :
The ester is hydrolyzed using 6M HCl at 60°C for 3 hours, followed by neutralization with sodium bicarbonate to yield N-[(furan-2-yl)methyl]acetamide.
Yield Data :
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acylation | DCM | 0–5°C | 88 |
| Hydrolysis | HCl/H2O | 60°C | 92 |
Final Coupling Reaction
The sulfanyl-triazoloquinazoline intermediate and N-[(furan-2-yl)methyl]acetamide are coupled via a thioether linkage. This is achieved by reacting the sulfanyl derivative with bromoacetylated furan-2-ylmethylamine in the presence of potassium carbonate (K2CO3) in acetonitrile at 50°C for 12 hours.
Critical Parameters :
- Molar ratio : 1:1.2 (sulfanyl compound:bromoacetyl intermediate)
- Base : K2CO3 (2.5 equiv) enhances nucleophilicity of the sulfur atom
- Reaction monitoring : TLC (ethyl acetate/hexane 3:7) confirms completion
Reaction Scheme :
$$
\text{S-Triazoloquinazoline} + \text{Br-CH}2\text{-CO-NH-(Furan-2-yl)CH}2 \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound}
$$
Alternative Green Synthesis Approaches
Recent advances emphasize solvent- and catalyst-free methods. A hydrothermal synthesis reactor enables the assembly of triazoloquinazoline derivatives at 120°C for 8 hours without solvents, achieving comparable yields (78–82%) to traditional methods. This approach reduces waste and eliminates the need for volatile organic solvents.
Comparative Analysis :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | DMF, 60°C, 12h | 75 | 95 |
| Hydrothermal | Solvent-free, 120°C | 82 | 97 |
Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic techniques:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.82–7.78 (m, 2H, phenyl-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 4.32 (s, 2H, -SCH2CO-), 3.94 (s, 3H, OCH3)
- HPLC : Retention time 12.3 min (C18 column, MeOH:H2O 70:30)
- Mass Spec : [M+H]+ m/z 531.2 (calculated 531.18)
Challenges and Optimization Strategies
- Low Solubility of Intermediates :
- Byproduct Formation in Coupling :
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted bromoacetyl derivative
- Hydrolysis Sensitivity :
- Controlled pH during acetamide hydrolysis prevents degradation of the furan ring
Chemical Reactions Analysis
Types of Reactions
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan-2-ylmethylacetamide moiety can participate in substitution reactions, where the furan ring can be functionalized using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Electrophiles like bromine, iodine, and various alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The furan-2-ylmethylacetamide moiety may contribute to the compound’s overall stability and solubility, enhancing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a triazoloquinazoline backbone with other derivatives, but its bioactivity profile is influenced by unique substituents. A closely related analogue, N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide (CAS: 902593-90-2), differs in the acetamide substituent (3-chloro-4-methoxyphenyl vs. furfurylmethyl) . Key comparisons include:
| Property | Target Compound | N-(3-Chloro-4-methoxyphenyl) Analogue |
|---|---|---|
| Acetamide Substituent | Furfurylmethyl (heterocyclic) | 3-Chloro-4-methoxyphenyl (aromatic) |
| Molecular Weight | ~592.6 g/mol (estimated) | ~622.1 g/mol (calculated) |
| Polarity | Moderate (due to furan oxygen) | Higher (chloro and methoxy groups increase polarity) |
| Potential Targets | Enzymes/receptors sensitive to sulfur-linked groups | Likely similar, with enhanced electron-withdrawing effects from Cl |
The furfurylmethyl group in the target compound may enhance membrane permeability compared to the chloro-methoxy-phenyl substituent, which could improve bioavailability in hydrophobic environments .
Functional Comparisons with Pesticide Analogues
For example:
- Flumetsulam (triazolopyrimidine sulfonamide): Targets acetolactate synthase (ALS) in weeds .
- Oxadixyl (methoxy-acetamide): A fungicide inhibiting RNA polymerase in oomycetes .
Unlike flumetsulam, the absence of a sulfonamide group may limit ALS targeting .
Research Findings and Hypothesized Bioactivity
Receptor Interaction Potential
Triazoloquinazoline derivatives are known to interact with adenosine receptors (e.g., A1, A2A), which regulate metabolic and inflammatory pathways . The methoxy and phenyl groups in the target compound could modulate receptor affinity, but its furan moiety may reduce binding compared to purine-like analogues.
Biological Activity
The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule recognized for its potential therapeutic applications. With a molecular formula of and a molecular weight of approximately 515.6 g/mol, this compound belongs to the class of triazoloquinazoline derivatives. These derivatives are known for their diverse biological activities, including kinase inhibition and anti-cancer properties.
Chemical Structure and Properties
The unique structure of this compound includes:
- Triazoloquinazoline core : Known for its biological activity.
- Functional groups : The presence of methoxy and sulfanyl groups enhances its reactivity and biological interactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O4S |
| Molecular Weight | 515.6 g/mol |
| Structural Features | Triazoloquinazoline core with methoxy and sulfanyl groups |
Kinase Inhibition
Research indicates that compounds with a triazoloquinazoline core exhibit significant kinase inhibitory activity. This activity is crucial for developing anti-cancer agents as many cancers are driven by aberrant kinase signaling pathways. Studies have shown that similar compounds can effectively inhibit various kinases involved in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced antibacterial effects. Comparative studies with related compounds have demonstrated varying degrees of effectiveness against bacterial strains .
Antitumor Activity
In vitro studies have reported that derivatives of triazoloquinazolines show promise in anticancer therapy. For instance, compounds similar to 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide have demonstrated cytotoxic effects on different cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Anticancer Effects :
- A study investigated the cytotoxic effects of triazoloquinazoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation significantly.
-
Kinase Inhibition Assay :
- Another research focused on the kinase inhibition profile of similar compounds showed that they effectively inhibited the activity of several kinases implicated in tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to the active sites of kinases, preventing their function.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing its therapeutic efficacy.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide . Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of its potential as a lead compound for drug development.
Q & A
Q. What synthetic strategies are effective for constructing the triazoloquinazoline core in this compound?
The triazoloquinazoline scaffold is typically synthesized via nucleophilic substitution or cyclization reactions. For example, quinazoline derivatives can react with triazole precursors in polar aprotic solvents like DMF or DMSO under basic conditions (e.g., K₂CO₃ or NaH) . Key steps include optimizing reaction time (24–48 hours) and temperature (80–100°C) to improve yields. Structural confirmation via ¹H/¹³C NMR and LC-MS is critical to verify regioselectivity and purity .
Q. How can the sulfanyl-acetamide side chain be introduced while maintaining stability?
Thioether linkages (C–S bonds) are introduced via nucleophilic substitution between a quinazoline-thiol intermediate and chloroacetamide derivatives. Reaction conditions must avoid excessive heating to prevent oxidation of the sulfur moiety. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) can stabilize the thiol group during synthesis .
Q. What analytical methods are essential for characterizing this compound?
- Structural elucidation : ¹H/¹³C NMR (to confirm substituent positions), high-resolution LC-MS (for molecular weight validation).
- Purity assessment : HPLC with UV detection (≥95% purity threshold).
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. furan groups) influence biological activity?
Comparative studies on analogs reveal that:
- 8,9-Dimethoxy groups enhance solubility and membrane permeability due to increased hydrophilicity.
- Furan-2-ylmethyl substituents improve binding affinity to adenosine receptors (e.g., A₃), as seen in MRS1220 analogs, which show neuroprotective effects in ischemia models .
- Thioacetamide linkages modulate selectivity; replacing sulfur with oxygen reduces activity in kinase inhibition assays .
Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration.
- Dose optimization : In vivo studies often require higher doses (10–100 mg/kg) than in vitro IC₅₀ values (nM–µM range) due to protein binding and clearance .
- Mechanistic studies : Use knockout models or selective antagonists (e.g., MRS1523 for A₃ receptors) to validate target engagement .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Molecular docking : Predict binding modes to off-targets (e.g., A₁/A₂ adenosine receptors) using crystal structures (PDB IDs: 3EML, 5G53).
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to prioritize analogs for synthesis .
- MD simulations : Evaluate dynamic interactions of the sulfanyl-acetamide side chain with receptor pockets over 100-ns trajectories .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low quantities of the target compound?
- Competing side reactions : The triazoloquinazoline core may undergo ring-opening under acidic conditions. Mitigate this by using buffered reaction media (pH 7–8).
- Low solubility : Replace DMF with DMSO/THF mixtures to dissolve hydrophobic intermediates .
- Scale-up limitations : Switch from batch to flow chemistry for improved heat/mass transfer, as demonstrated in Omura-Sharma-Swern oxidations .
Q. How to address discrepancies in biological activity across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
